molecular formula C35H56N2O4 B11458191 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](tetrahydrofuran-2-ylmethyl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](tetrahydrofuran-2-ylmethyl)amino}cyclohexanecarboxamide

Cat. No.: B11458191
M. Wt: 568.8 g/mol
InChI Key: OBSOJYUOTJZHST-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, particularly polyamides, due to its thermal stability and non-discoloring properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with tetrahydrofuran-2-ylmethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Widely used in the stabilization of plastics and other polymeric materials

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The phenolic hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structural features, which provide enhanced stability and effectiveness as an antioxidant. Its combination of cyclohexyl and tetrahydrofuran-2-ylmethyl groups contributes to its superior performance in various applications .

Properties

Molecular Formula

C35H56N2O4

Molecular Weight

568.8 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(oxolan-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C35H56N2O4/c1-33(2,3)28-22-25(23-29(31(28)39)34(4,5)6)17-18-30(38)37(24-27-16-13-21-41-27)35(19-11-8-12-20-35)32(40)36-26-14-9-7-10-15-26/h22-23,26-27,39H,7-21,24H2,1-6H3,(H,36,40)

InChI Key

OBSOJYUOTJZHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2CCCO2)C3(CCCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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